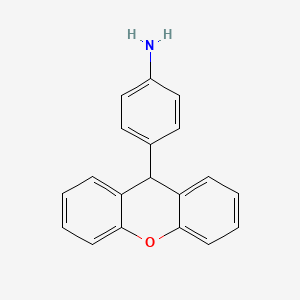
4-(9H-Xanthen-9-yl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-Xanthen-9-yl)-phenylamine is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound consists of a xanthene moiety attached to a phenylamine group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Xanthen-9-yl)-phenylamine typically involves the reaction of 9H-xanthene-9-carbaldehyde with aniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-Xanthen-9-yl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted phenylamine derivatives
Aplicaciones Científicas De Investigación
4-(9H-Xanthen-9-yl)-phenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(9H-Xanthen-9-yl)-phenylamine involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Xanthen-9-ylacetic acid
- 4-azaxanthone
- 9-phenyl-9H-xanthen-9-yl derivatives
Uniqueness
4-(9H-Xanthen-9-yl)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other xanthene derivatives, it possesses a phenylamine group that allows for additional functionalization and enhances its versatility in various applications.
Propiedades
Número CAS |
6630-82-6 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
4-(9H-xanthen-9-yl)aniline |
InChI |
InChI=1S/C19H15NO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,19H,20H2 |
Clave InChI |
BQZSDBAYXAUODK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















